molecular formula C10H17N3O B2822300 N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide CAS No. 184172-87-0

N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2822300
CAS No.: 184172-87-0
M. Wt: 195.266
InChI Key: QGGPRRFHNQJPRO-UHFFFAOYSA-N
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Description

N-(3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)acetamide is a specialized pyrazole-acetamide derivative designed for research and development applications. The pyrazole core is a privileged scaffold in medicinal chemistry and drug discovery, known for its structural versatility and ability to interact with diverse biological targets . Pyrazolyl-acetamide derivatives represent a significant class of bioactive heterocyclic compounds with a broad spectrum of reported pharmacological properties, making them valuable intermediates in the synthesis of novel therapeutic agents . This compound is of particular interest in the development of new active substances. Its structure, featuring a tert-butyl group for enhanced steric and electronic properties, serves as a key building block for constructing more complex molecules. Researchers utilize this acetamide in exploring structure-activity relationships (SAR), particularly in the design of Schiff base compounds and other nitrogen-based ligands with potential biological activity . The presence of the acetamide moiety allows for further functionalization, enabling its use in coordination chemistry, catalyst development, and the creation of compounds for molecular docking studies against various biological targets . Applications: • Pharmaceutical Research: Serves as a key synthetic intermediate for compounds with potential anti-amoebic, receptor antagonist, antimicrobial, and anti-inflammatory activities . • Chemical Synthesis: Acts as a versatile precursor for the development of nitrogen-based ligands in coordination chemistry and material science . • Biological Screening: Used as a scaffold in the discovery and optimization of new bioactive molecules through computational and experimental assays. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for human consumption, diagnostic use, or any therapeutic applications. Researchers should handle this material with appropriate safety precautions, as its toxicological profile may not be fully characterized.

Properties

IUPAC Name

N-(5-tert-butyl-2-methylpyrazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7(14)11-9-6-8(10(2,3)4)12-13(9)5/h6H,1-5H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGPRRFHNQJPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=NN1C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide typically involves the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide has been investigated for its potential as a therapeutic agent, particularly in the treatment of cancers such as acute myeloid leukemia (AML).

Case Study: FLT3 Inhibition
Research indicates that this compound exhibits significant inhibition of the FLT3 kinase, which is a critical target in AML treatment. In a study, this compound demonstrated an IC50 value of 13.9 nM against FLT3, highlighting its potential as a lead compound for developing FLT3 inhibitors .

Bioactivity Evaluation
Further evaluations have shown that derivatives of this compound can induce apoptosis in cancer cells and arrest cell cycles, indicating their potential for therapeutic applications in oncology .

Synthesis and Structural Characterization

The synthesis of this compound involves straightforward methodologies that facilitate its use in research settings. The compound is typically synthesized through condensation reactions involving pyrazole derivatives, followed by characterization using techniques such as NMR and mass spectrometry.

Synthesis Methodology
The synthesis process includes:

  • Condensation Reaction : A solvent-free condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and acetic anhydride.
  • Characterization : The final product is characterized using FTIR, NMR, and elemental analysis to confirm its structure and purity .

Material Science Applications

In addition to medicinal uses, this compound has been explored for its properties in material science. Its structural features contribute to the development of new materials with specific functionalities.

Corrosion Inhibition
Recent studies have shown that pyrazole derivatives can serve as effective corrosion inhibitors for metals exposed to acidic environments. The presence of this compound has been linked to enhanced protective properties against corrosion in mild steel when subjected to hydrochloric acid solutions .

Cosmetic Formulations

The compound's stability and bioactivity make it a candidate for use in cosmetic formulations. Its properties can enhance skin hydration and provide protective effects against environmental stressors.

Formulation Studies
Research indicates that incorporating pyrazole derivatives into cosmetic products can improve their efficacy by enhancing skin barrier function and providing anti-inflammatory benefits . This application aligns with current trends in cosmetic chemistry focusing on bioactive ingredients.

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryFLT3 inhibition (IC50 = 13.9 nM)
SynthesisEfficient one-pot synthesis methods
Material ScienceEffective corrosion inhibitor
Cosmetic FormulationsEnhances skin hydration and protective effects

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Acetamides

N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13)

  • Structure : Features methyl groups at pyrazole 1- and 3-positions, with an acetamide at position 4.
  • Synthesis : Prepared by reacting 1,3-dimethyl-1H-pyrazol-5-amine (12 ) with acetic anhydride at room temperature for 24 hours, yielding 70% crystallized product .
  • Physical Properties : Melting point (43–45°C), IR bands (3,123 cm⁻¹ for NH, 1,667 cm⁻¹ for C=O) .
  • The lower melting point compared to N-methylated analogs (e.g., 14) reflects weaker crystal packing due to smaller substituents.

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylacetamide (14)

  • Structure : Methylation of the acetamide NH in 13 eliminates hydrogen-bonding capability.
  • Synthesis : Achieved via refluxing 13 with KOH and methyl iodide in acetone, yielding 46% product .
  • Physical Properties : Higher melting point (128–130°C) due to increased molecular symmetry and reduced NH disruption. IR shows a shifted C=O stretch (1,681 cm⁻¹) .
  • Comparison : The tert-butyl analog may exhibit intermediate melting behavior depending on substituent packing efficiency.
Heterocyclic Acetamides Beyond Pyrazoles

Benzothiazole Acetamides (EP 3 348 550A1)

  • Structure : Acetamide linked to a benzothiazole core with electron-withdrawing groups (e.g., trifluoromethyl, methoxy) .

Thiadiazole-Based Acetamides (Methazolamide Metabolites)

  • Structure : Methazolamide derivatives feature a 1,3,4-thiadiazole ring with sulfonamide or mercapto groups .
  • Comparison : Thiadiazole rings introduce stronger hydrogen-bonding motifs (e.g., sulfonamide NH), contrasting with the pyrazole-acetamide’s simpler NH group.

Data Tables

Table 1. Physical and Spectral Properties of Pyrazole Acetamides
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) NH Stretch (cm⁻¹) Reference
13 43–45 1,667 3,123
14 128–130 1,681 Absent
Target Compound (Hypothetical) N/A ~1,670 (estimated) ~3,100 (estimated)
Table 2. Substituent Effects on Pyrazole Acetamides
Substituent (Position) Steric Bulk Electronic Effect Impact on Melting Point
Methyl (1,3) (13 ) Low Electron-donating Low (43–45°C)
tert-Butyl (3) (Target) High Electron-donating Moderate (estimated)
N-Methyl (Acetamide) (14 ) Moderate Electron-withdrawing High (128–130°C)

Research Findings and Trends

  • Steric Effects : The tert-butyl group in the target compound likely reduces solubility in aqueous media compared to 13 but may enhance thermal stability .
  • Hydrogen Bonding : The NH group in pyrazole acetamides participates in intermolecular hydrogen bonds, a feature absent in N-methylated analogs like 14 .
  • Synthetic Flexibility : Pyrazole acetamides are more readily functionalized at the NH position (e.g., methylation, hydrolysis) compared to rigid benzothiazole derivatives .

Biological Activity

N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide is a compound of significant interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The tert-butyl group enhances the lipophilicity of the compound, potentially influencing its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, demonstrating significant inhibition of growth. This activity is likely attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

2. Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Studies suggest that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in activated macrophages. This mechanism may involve the inhibition of signaling pathways associated with inflammation, such as NF-κB.

The exact mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of enzyme activity or activation/inhibition of various signaling pathways, contributing to its antimicrobial and anti-inflammatory effects .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Antifungal Activity : A series of pyrazole derivatives were synthesized and tested against phytopathogenic fungi, with some showing moderate to excellent antifungal activity . This suggests potential applications in agricultural settings.
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that related pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryInhibition of TNF-α and NO production
AntifungalModerate to excellent activity against fungi
CytotoxicityEffective against cancer cell lines

Q & A

Q. What are common synthetic routes for N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide, and how are intermediates purified?

The synthesis typically involves multi-step organic reactions , such as:

  • Cyclocondensation : Formation of the pyrazole ring using hydrazine derivatives and β-keto esters under acidic or basic conditions .
  • Amidation : Acetylation of the pyrazole amine using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel) or recrystallization (e.g., ethanol/pet-ether mixtures) to isolate intermediates and final products . Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side products like over-acetylated derivatives .

Q. How is the structural identity of this compound confirmed?

A combination of spectroscopic and crystallographic methods is employed:

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR identify proton environments (e.g., tert-butyl singlet at ~1.3 ppm, acetamide carbonyl at ~170 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Key parameters include:

  • Temperature control : Lower temperatures (0–5°C) during acetylation reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency .
  • Catalysts : Lewis acids (e.g., Cu(OAc)2_2) accelerate cycloaddition steps in pyrazole formation .
  • Real-time monitoring : TLC or HPLC tracks reaction progress to terminate at maximal yield .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder :

  • Variable-temperature NMR : Identifies conformational flexibility in solution .
  • DFT calculations : Compare theoretical and experimental NMR/X-ray data to validate dominant conformers .
  • Twinned crystal analysis : SHELXL refinement accounts for lattice imperfections in X-ray data .

Q. What computational strategies are effective for modeling N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide's interactions with biological targets?

  • Docking studies : Software like AutoDock predicts binding modes to enzymes/receptors using the compound’s 3D structure (from X-ray or DFT-optimized geometry) .
  • MD simulations : Reveal stability of ligand-target complexes over time, highlighting key residues for mutagenesis studies .
  • QSAR models : Correlate substituent effects (e.g., tert-butyl bulkiness) with bioactivity .

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity and stability?

  • Steric hindrance : The bulky tert-butyl group reduces nucleophilic attack on the acetamide carbonyl, enhancing stability under basic conditions .
  • Electron donation : Alkyl groups slightly increase electron density on the pyrazole ring, affecting hydrogen-bonding capacity in crystal packing .
  • Thermogravimetric analysis (TGA) : Quantifies thermal stability impacted by steric shielding .

Q. What strategies are recommended for designing analogs to study structure-activity relationships (SAR)?

  • Core modifications : Replace the tert-butyl group with cyclopropyl or aryl substituents to probe steric tolerance .
  • Bioisosteric replacement : Substitute the acetamide with sulfonamide or urea groups to assess hydrogen-bonding requirements .
  • Metabolic profiling : LC-MS identifies vulnerable sites (e.g., methyl group oxidation) for targeted deuteriation to improve half-life .

Q. What challenges arise in crystallographic refinement of N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide, and how are they addressed?

  • Disordered tert-butyl groups : Apply SHELXL restraints to model rotational freedom .
  • Weak diffraction : Use synchrotron radiation or cryocooling to enhance data resolution .
  • Hydrogen bonding ambiguity : Hirshfeld surface analysis differentiates H-bond donors/acceptors in polymorphs .

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